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Compound of Interest

1-(3-Bromo-5-
Compound Name:
fluorophenyl)ethanone

Cat. No.: B169089

An In-Depth Technical Guide to 1-(3-Bromo-5-fluorophenyl)ethanone: Properties, Synthesis,
and Applications in Drug Discovery

Abstract

1-(3-Bromo-5-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a
pivotal building block in modern synthetic chemistry. Its unique substitution pattern, featuring
bromine and fluorine atoms on the phenyl ring, offers a versatile platform for constructing
complex molecular architectures. This guide provides a comprehensive technical overview of
its physicochemical properties, outlines a robust synthetic methodology, details its
spectroscopic signature for characterization, and explores its applications, particularly as a key
intermediate in the field of drug development. The content herein is intended for researchers,
medicinal chemists, and process development scientists who require a deep, practical
understanding of this valuable reagent.

Core Physicochemical & Structural Properties

1-(3-Bromo-5-fluorophenyl)ethanone, also known as 3'-Bromo-5'-fluoroacetophenone, is a
solid at room temperature, typically appearing as a white to light yellow crystalline powder. The
presence of both a bromine and a fluorine atom significantly influences its electronic properties,
reactivity, and utility in synthesis. The bromine atom provides a reactive handle for cross-
coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and
membrane permeability in derivative molecules.
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A summary of its key properties is presented below for quick reference.

Property Value Source(s)
CAS Number 105515-20-6 [1]
Molecular Formula CsHeBrFO [1][2]
Molecular Weight 217.04 g/mol [2]
Exact Mass 215.9586 g/mol [1]
Appearance White to light yellow

powder/crystal
Melting Point 75.0t0 79.0 °C
Boiling Point 257.9 £ 25.0 °C (Predicted) [1]
Density 1.535 + 0.06 g/cm? (Predicted) [1]
Flash Point 109.8 + 23.2°C [1]
Solubility Slightly soluble in water [3114]
SMILES CC(=0)C1=CC(F)=CC(Br)=C1

Structural Diagram

The chemical structure of 1-(3-Bromo-5-fluorophenyl)ethanone is fundamental to its

reactivity.

Caption: Chemical structure of 1-(3-Bromo-5-fluorophenyl)ethanone.

Synthesis Protocol and Mechanistic Rationale

The synthesis of aryl ketones like 1-(3-Bromo-5-fluorophenyl)ethanone is most commonly

achieved via Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a

cornerstone of organic synthesis.

Experimental Protocol: Friedel-Crafts Acylation
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e Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer,
dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AIClIs, 1.2
equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the
suspension to 0 °C in an ice bath.

o Reagent Addition: Slowly add acetyl chloride (CHsCOCI, 1.1 equivalents) to the stirred
suspension. An intermediate acylium ion complex will form.

o Substrate Introduction: Dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) in dry DCM
and add it dropwise to the reaction mixture via the dropping funnel, maintaining the
temperature at 0 °C.

e Reaction Progression: After the addition is complete, allow the reaction to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Workup and Quenching: Once the starting material is consumed, carefully quench the
reaction by slowly pouring the mixture over crushed ice. This hydrolyzes the aluminum
chloride complex.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the aqueous layer twice with DCM.

 Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution
and then brine, dry over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure. The crude product can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Self-Validation

e Anhydrous Conditions: Friedel-Crafts reactions require strictly anhydrous conditions because
the Lewis acid catalyst (AICI3) reacts violently with water, which would deactivate it.

e Lewis Acid Catalyst: Aluminum chloride is used to generate the highly electrophilic acylium
ion (CHsC=0%) from acetyl chloride, which is necessary to overcome the activation energy of
the aromatic substitution.
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o Temperature Control: The reaction is initiated at O °C to control the initial exothermic complex
formation and prevent side reactions.

e Quenching: Quenching on ice hydrolyzes the catalyst and protonates the intermediate,
releasing the ketone product. The acidic workup ensures the product is fully protonated.

 Validation: The purity and identity of the final product must be confirmed through
spectroscopic methods (see Section 3) and melting point analysis, which should match the
reference values.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(3-Bromo-5-fluorophenyl)ethanone.

Spectroscopic Characterization

Structural elucidation of the synthesized product is critical. A combination of NMR, IR, and
Mass Spectrometry provides an unambiguous confirmation of its identity.[5][6]

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show a singlet for the acetyl methyl group (-CHs) at approximately 2.6 ppm. The aromatic
region will display signals corresponding to the three protons on the phenyl ring. Due to the
substitution pattern, complex splitting (e.g., multiplets) would be observed between 7.0 and
8.0 ppm.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal
for the carbonyl carbon (C=0) around 195 ppm. The methyl carbon will appear around 26
ppm. The aromatic region will display six distinct signals for the phenyl carbons, with their
chemical shifts influenced by the bromo and fluoro substituents.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional
group information.[7] A strong, sharp absorption band is expected in the region of 1680-1700
cm~1, which is characteristic of an aryl ketone carbonyl (C=0) stretch. C-H stretches for the
aromatic ring and methyl group will appear around 3100-3000 cm~* and 2950-2850 cm™1,
respectively.
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* MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The mass
spectrum will show a characteristic pair of molecular ion peaks (M* and M+2) of nearly equal
intensity, which is the isotopic signature of a molecule containing one bromine atom (’°Br
and 81Br). The observed mass should correspond to the calculated molecular weight of
217.04 g/mol .[8]

Applications in Research and Drug Development

1-(3-Bromo-5-fluorophenyl)ethanone is not typically an active pharmaceutical ingredient
(API) itself but rather a high-value intermediate or building block.[9] Its structure is pre-
functionalized for further elaboration into more complex drug candidates.

o Scaffold for Cross-Coupling Reactions: The bromine atom is an excellent leaving group for
metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom
bonds at the 3-position of the ring, a critical step in building molecular diversity.[10]

» Modification of the Ketone Group: The ketone functional group can be readily transformed. It
can be reduced to a secondary alcohol, converted into amines via reductive amination, or
used in condensation reactions to form larger heterocyclic systems.[10]

» Role in API Synthesis: Halogenated phenyl derivatives are common motifs in a wide range of
pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents.
The specific substitution pattern of this molecule makes it a precursor for targeted synthesis
campaigns in drug discovery.[11][12]

Logical Flow in Drug Discovery
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Caption: Role of the title compound as a building block in a drug discovery cascade.
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Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed
when handling 1-(3-Bromo-5-fluorophenyl)ethanone.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical
safety goggles, a lab coat, and nitrile gloves.[13][14]

¢ Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of dust or vapors.[1]

e Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse
immediately and thoroughly with water. Avoid formation of dust. Use non-sparking tools and
take measures to prevent electrostatic discharge.[1][15]

e Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It
should be stored under an inert atmosphere as it may be sensitive to air and heat.

» Disposal: Dispose of the chemical and its container in accordance with local, regional, and
national regulations at an approved waste disposal plant.[13]

Conclusion

1-(3-Bromo-5-fluorophenyl)ethanone is a strategically important synthetic intermediate
whose value is derived from its pre-functionalized structure. The combination of a reactive
ketone and a versatile brominated aromatic ring, modified by a fluorine atom, provides
chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough
understanding of its properties, synthetic routes, and safe handling procedures is essential for
leveraging its full potential in pharmaceutical, agrochemical, and materials science research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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